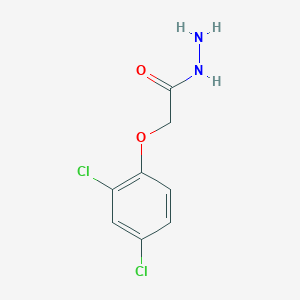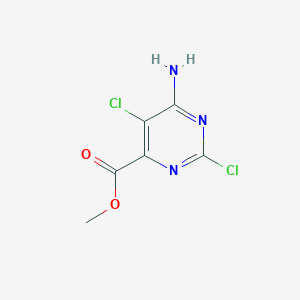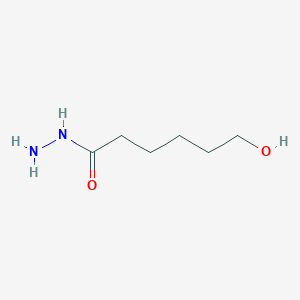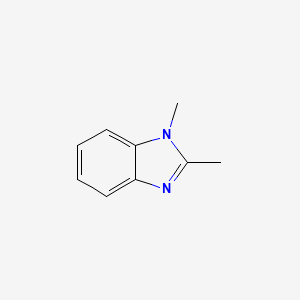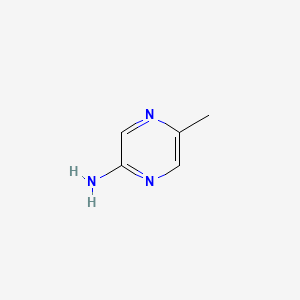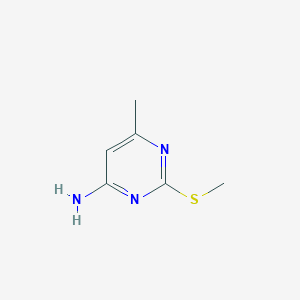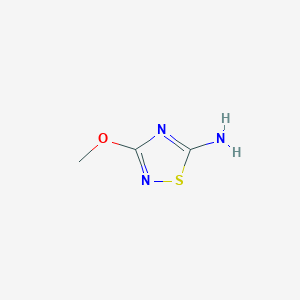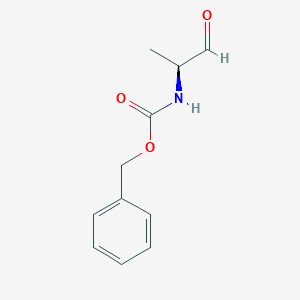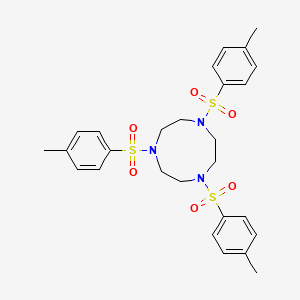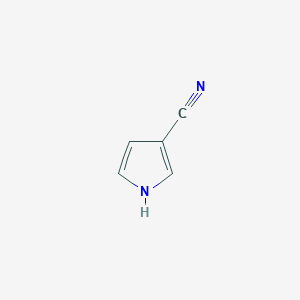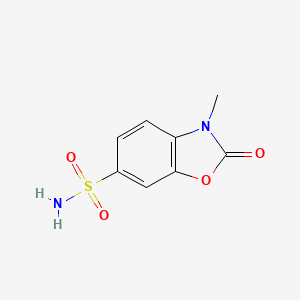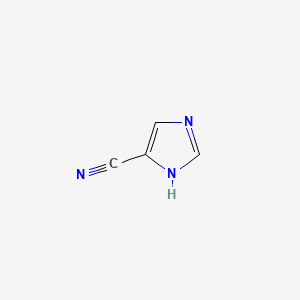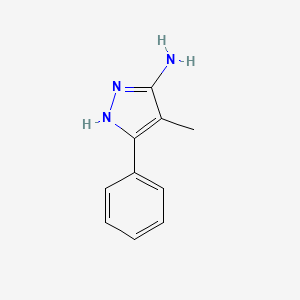
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7. It has a molecular weight of 173.22 . It is also available in the form of a hydrochloride salt .
Molecular Structure Analysis
The linear formula of “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is C10H11N3 . The InChI key is UMDNRKCXSUJMCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a solid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Liming et al. (2003) discusses the reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with substituted benzothiazol-2-ylamine and thiadiazol-2-ylamine, leading to the synthesis of pyrazole derivatives with potential for further chemical transformations (H. Liming et al., 2003).
Antimicrobial Activity
Farag et al. (2008) synthesized a series of phenylpyrazole derivatives demonstrating significant antimicrobial properties, particularly against pathogenic yeast and moulds. This highlights the potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives in developing new antimicrobial agents (A. Farag et al., 2008).
Structural Analysis and Synthetic Methodologies
Research by Szlachcic et al. (2020) combined XRD and DFT studies to analyze the molecular structure of pyrazole derivatives, offering insights into their reactivity and proposing alternative synthesis methods involving microwave irradiation (P. Szlachcic et al., 2020).
Development of Dyes and Ligands
Khattab et al. (2016) explored the synthesis of heterocyclic azo-dyes via microwave heating, demonstrating the potential of pyrazole derivatives in textile dyeing applications (Tawfik A Khattab et al., 2016). Additionally, Abdel-Ghani et al. (2015) characterized Co(II), Ni(II), and Cu(II) complexes of a specific azo-aminopyrazole ligand, indicating its utility in coordination chemistry (N. Abdel-Ghani et al., 2015).
Antioxidant, Antitumor, and Antimicrobial Activities
Various studies have demonstrated the biological activities of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine derivatives, including their potential as antioxidant, antitumor, and antimicrobial agents. This is evidenced by the research on novel pyrazolopyridines and their biological activities (M. El‐Borai et al., 2013), as well as the accidental synthesis of a pyrazolone trimer showing significant antioxidant properties (Arti Jain et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHMZXAVFWBIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985001 |
Source


|
| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | |
CAS RN |
66367-67-7 |
Source


|
| Record name | 66367-67-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

